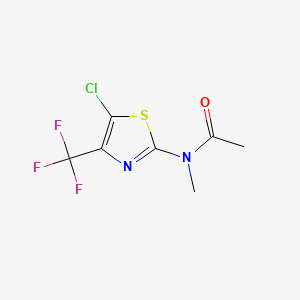
N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-methylacetamide is a chemical compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring substituted with a chloro and trifluoromethyl group, as well as an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-methylacetamide typically involves the construction of the thiazole ring followed by the introduction of the chloro and trifluoromethyl groups. One common method involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base to form the intermediate 2-chloro-N-(thiazol-2-yl)acetamide. This intermediate is then reacted with trifluoromethyl iodide under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-(5-amino-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-methylacetamide.
Aplicaciones Científicas De Investigación
N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals, particularly as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-methylacetamide involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups contribute to its binding affinity and specificity towards these targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylpyridine: Another compound with a trifluoromethyl group, used in agrochemicals and pharmaceuticals.
Chlorothiazole: A thiazole derivative with a chloro group, known for its biological activities.
Uniqueness
N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-methylacetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Número CAS |
134881-07-5 |
|---|---|
Fórmula molecular |
C7H6ClF3N2OS |
Peso molecular |
258.65 g/mol |
Nombre IUPAC |
N-[5-chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-methylacetamide |
InChI |
InChI=1S/C7H6ClF3N2OS/c1-3(14)13(2)6-12-4(5(8)15-6)7(9,10)11/h1-2H3 |
Clave InChI |
NOOPDPLJHHBQGB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)C1=NC(=C(S1)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


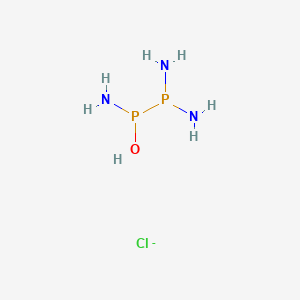
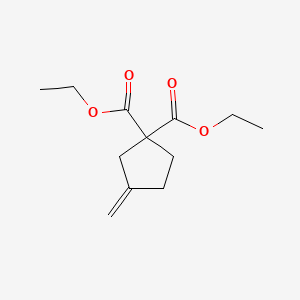
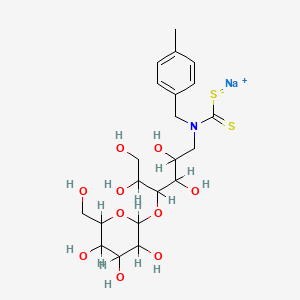

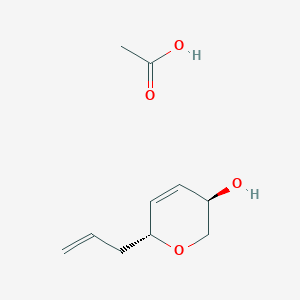
![1-Butanol, 3-methyl-2-[[(1S)-1-phenyl-3-butenyl]amino]-, (2S)-](/img/structure/B14267540.png)
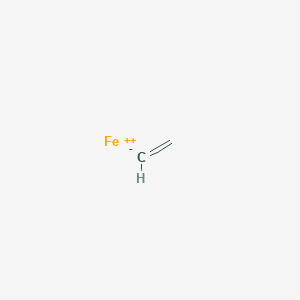
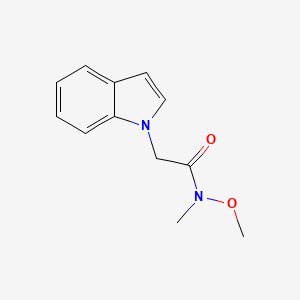
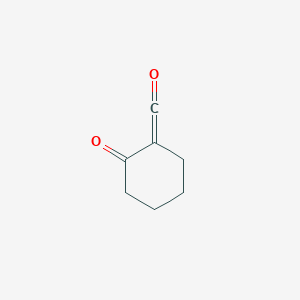
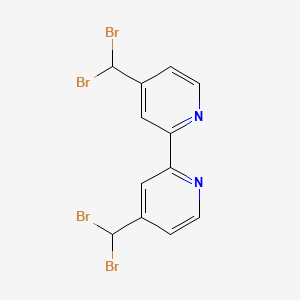
![[2-(Hexadecyloxy)phenyl]methyl methylphosphonate](/img/structure/B14267578.png)
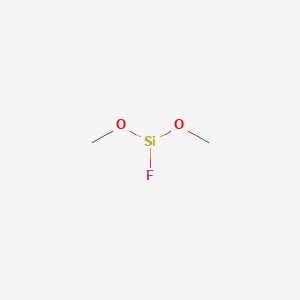
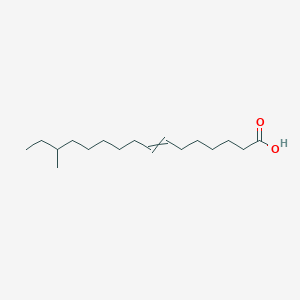
![tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14267593.png)
